molecular formula C19H24N2O4S B3452915 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 305373-57-3

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B3452915
CAS No.: 305373-57-3
M. Wt: 376.5 g/mol
InChI Key: DPOPSINLHHFBEO-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential ligand for receptor studies. The compound features a piperazine core, a privileged scaffold in drug discovery, which is N-substituted at one end with a 2-methoxyphenyl group and at the other with a (4-ethoxyphenyl)sulfonyl group. Piperazine derivatives, especially those containing the 2-methoxyphenyl moiety, are extensively investigated for their affinity and activity toward central nervous system (CNS) targets. Specifically, 1-(2-methoxyphenyl)piperazine (2-MPP) is a well-known building block for ligands targeting serotonin receptors, such as the 5-HT 1A subtype, and has also shown relevance in the development of alpha-1 adrenergic receptor antagonists . The sulfonyl group attached via a phenyl ring is a common feature in many bioactive molecules and can significantly influence the compound's physicochemical properties, receptor binding affinity, and selectivity. This molecular architecture suggests potential research applications in the design and synthesis of novel receptor ligands. Researchers may explore this compound as a key intermediate or precursor in the development of potential therapeutic agents for conditions related to neurotransmitter dysregulation. Its structure aligns with compounds studied for their potential effects on the serotonergic system . The presence of the sulfonyl group can enhance metabolic stability and is a feature in many enzyme inhibitors. This product is intended for laboratory research use only, strictly within in vitro settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-25-16-8-10-17(11-9-16)26(22,23)21-14-12-20(13-15-21)18-6-4-5-7-19(18)24-2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOPSINLHHFBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193878
Record name 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305373-57-3
Record name 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305373-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the aryl groups can be further functionalized.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Compound Substituents Biological Activity Key Findings References
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl; piperidin-4-yl Dopamine D2 receptor affinity Highest affinity for dopamine D2 receptor among tested compounds; docking studies confirmed SAR.
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine 4-Chlorophenyl-phenylmethyl; 4-methylphenyl sulfonyl Intermediate for optically pure therapeutic agents Enantiomers used to synthesize antihistaminic compounds with high optical purity.
1-(4-Ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)piperazine (28e) 4-Ethoxyphenyl; biphenylol-hydroxypropyl Antifungal (Candida albicans virulence inhibition) Inhibited hyphae formation in Candida species; superior to commercial piperazines at 400 μM.
1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 2-Chloro-4-fluorobenzyl; 4-ethoxyphenyl sulfonyl Structural analog (unconfirmed activity) Similar sulfonyl-ethoxy motif; potential antibacterial properties inferred from related compounds.
1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine Benzisoxazole-propyl; 2-methoxyphenyl Antipsychotic (D2/5-HT2 receptor modulation) Reduced extrapyramidal side effects in preclinical models; advanced to toxicology studies.
1-(2-Methoxyphenyl)-4-cinnamylpiperazine 2-Methoxyphenyl; cinnamyl Antibacterial (Gram-positive/-negative bacteria) High in vitro activity; cinnamyl substitution enhanced efficacy.

Key Structural and Functional Differences

Sulfonyl vs. Non-Sulfonyl Derivatives Sulfonyl-containing analogs (e.g., 1-[(4-ethoxyphenyl)sulfonyl] derivatives) exhibit enhanced binding to sulfonamide-sensitive targets, such as serotonin receptors or enzymes . In contrast, non-sulfonyl derivatives (e.g., 1-(2-methoxyphenyl)-4-cinnamylpiperazine) show stronger antibacterial activity, likely due to increased membrane permeability . The sulfonyl group may reduce blood-brain barrier penetration compared to alkyl or arylpiperazines, limiting CNS activity .

Substituent Position and Bioactivity Ethoxy vs. Halogenation: Chloro- or fluoro-substituted benzyl groups (e.g., in ) enhance metabolic stability and receptor affinity due to electron-withdrawing effects .

Receptor Selectivity Piperazines with 2-methoxyphenyl groups (e.g., ) show preferential binding to dopamine D2 and serotonin 5-HT1A/2A receptors .

Research Findings and Implications

Antifungal Activity The 4-ethoxyphenyl-sulfonyl group in the target compound shares structural similarity with compound 28e (), which inhibits Candida albicans hyphae formation.

Antipsychotic Potential Structural analogs like HRP 392 () demonstrate that 2-methoxyphenyl-piperazines with bulky substituents (e.g., benzisoxazole) retain D2 receptor affinity while minimizing extrapyramidal side effects. The target compound’s sulfonyl group may alter this profile .

Antibacterial Limitations

  • While cinnamyl-piperazines () show strong antibacterial activity, the target compound’s sulfonyl group may reduce efficacy against Gram-negative bacteria due to reduced membrane penetration .

Biological Activity

1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a piperazine derivative that exhibits a range of biological activities due to its unique structural features. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure comprises a piperazine ring linked to a sulfonyl group, which is further attached to both a 4-ethoxyphenyl and a 2-methoxyphenyl moiety. This configuration enhances lipophilicity and facilitates interactions with various biological targets.

Structural Feature Description
Piperazine Ring Central structure providing basic pharmacophoric properties.
Sulfonyl Group Enhances solubility and bioavailability.
4-Ethoxyphenyl Moiety Contributes to lipophilicity, affecting pharmacokinetics.
2-Methoxyphenyl Moiety Potentially alters receptor binding affinity and selectivity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The compound may act as an inhibitor or modulator of these targets, influencing cellular processes related to disease mechanisms.

Key Mechanisms:

  • Receptor Binding : The compound may bind to serotonin receptors (5-HT receptors), which are implicated in mood regulation and other neurological functions.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its potential as an anti-inflammatory agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
  • Antifungal Properties : The compound has shown efficacy in inhibiting fungal growth in vitro, making it a candidate for antifungal drug development.
  • Anticancer Potential : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperazine derivatives, providing insights into the potential applications of this compound.

Study Highlights:

  • A study evaluating the synthesis and biological evaluation of piperazine derivatives found that modifications to the phenyl groups significantly affected their binding affinity for serotonin receptors, suggesting that similar modifications could enhance the activity of this compound .
  • Another research project focused on the antioxidative properties of piperazine derivatives indicated that compounds with similar structures could protect neuronal cells from oxidative stress, hinting at neuroprotective potential .

Q & A

Q. Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
Sulfonylation4-Ethoxyphenylsulfonyl chloride, DCM, 0°C65–78
PurificationEthyl acetate/hexane (3:7)>95% purity

Basic: How is the structural integrity of this compound validated in research settings?

Answer:
A multi-technique approach is used:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl-linked aromatic protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 403.14) .
  • Elemental Analysis : Matches calculated C, H, N, and S percentages within ±0.3% .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this piperazine?

Answer:
Enantiopure analogs require asymmetric lithiation:

  • Chiral Induction : Use (-)-sparteine or its surrogate with s-BuLi to lithiate N-Boc-piperazine at α-positions, followed by trapping with electrophiles (e.g., aldehydes) .
  • Mechanistic Control : Steric hindrance from distal N-substituents (e.g., 2-methoxyphenyl) minimizes ring fragmentation during lithiation .
  • Example : Synthesis of 2,5-trans-piperazines with >90% enantiomeric excess (ee) via optimized lithiation times (monitored via in situ IR) .

Advanced: How should researchers address contradictions in alpha-adrenergic receptor binding data?

Answer:
Discrepancies in IC50_{50} values (e.g., α1 vs. α2 affinity) arise from assay variability. Mitigation strategies include:

  • Standardized Radioligand Assays : Use 3^3H-prazosin (α1) and 3^3H-rauwolscine (α2) with rat cortical membranes. Normalize data to protein concentration (1–2 mg/mL) .
  • Control Experiments : Include reference compounds (e.g., phentolamine) to validate receptor specificity.
  • Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values, accounting for ligand depletion at low concentrations .

Advanced: What computational methods predict the pharmacokinetic profile of this compound?

Answer:
In silico tools guide ADME profiling:

  • Molecular Docking : AutoDock Vina assesses binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
  • QSAR Models : Use descriptors like logP (calculated: ~3.2) and topological polar surface area (TPSA: ~75 Ų) to estimate blood-brain barrier permeability .
  • MD Simulations : GROMACS evaluates aqueous solubility and membrane interaction dynamics over 100-ns trajectories .

Q. Table 2: Predicted ADME Properties

PropertyValueMethodReference
logP3.2SwissADME
CYP3A4 InhibitionModerate (IC50_{50} ~10 µM)Docking
Half-life (human)~6.5 hoursADMETLab 2.0

Advanced: How does structural modification influence selectivity for serotonin vs. dopamine receptors?

Answer:
Key modifications include:

  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance 5-HT2A_{2A} affinity, while methoxy groups increase D2_2 receptor binding .
  • Positional Isomerism : 2-Methoxyphenyl vs. 4-methoxyphenyl alters receptor docking (e.g., 10-fold higher 5-HT2A_{2A} Ki for 2-methoxy derivatives) .
  • Case Study : Replacing 4-ethoxyphenyl with 4-fluorobenzyl reduces off-target α1-adrenergic activity by 50% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
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